molecular formula C17H27N3O B263164 1-Cyclohexyl-3-(4-(dimethylamino)phenethyl)urea

1-Cyclohexyl-3-(4-(dimethylamino)phenethyl)urea

Numéro de catalogue B263164
Poids moléculaire: 289.4 g/mol
Clé InChI: RYGLZBAPJKJIAB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Cyclohexyl-3-(4-(dimethylamino)phenethyl)urea, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. This molecule has shown promising results in preclinical studies for the treatment of cancer, particularly in hematological malignancies.

Mécanisme D'action

1-Cyclohexyl-3-(4-(dimethylamino)phenethyl)urea selectively targets Pol I transcription by binding to the DNA template and inhibiting the recruitment of transcription factors required for transcription initiation. This leads to the downregulation of ribosomal RNA synthesis and subsequent cell death in cancer cells. This compound has also been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It selectively inhibits Pol I transcription, leading to the downregulation of ribosomal RNA synthesis and subsequent cell death in cancer cells. This compound has also been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells. In addition, this compound has been shown to have anti-tumor activity in vivo and in vitro.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 1-Cyclohexyl-3-(4-(dimethylamino)phenethyl)urea is its selectivity for Pol I transcription, which allows for targeted inhibition of cancer cells. This compound has also been shown to have low toxicity in non-cancerous cells, making it a promising candidate for cancer therapy. However, one limitation of this compound is its limited solubility, which can make it difficult to administer in vivo. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Orientations Futures

There are several potential future directions for 1-Cyclohexyl-3-(4-(dimethylamino)phenethyl)urea research. One area of interest is the development of novel formulations or delivery methods to improve its solubility and bioavailability. Another area of focus is the identification of biomarkers that can predict response to this compound treatment. Additionally, further preclinical studies are needed to determine the safety and efficacy of this compound in humans, and clinical trials will be necessary to evaluate its potential as a cancer therapy. Finally, this compound may have potential for use in combination with other cancer treatments, such as chemotherapy or immunotherapy, to improve treatment outcomes.

Méthodes De Synthèse

1-Cyclohexyl-3-(4-(dimethylamino)phenethyl)urea is synthesized through a multi-step process, starting with the reaction of 4-dimethylaminobenzaldehyde with cyclohexanone to form 4-(dimethylamino)cyclohex-3-enone. This intermediate is then reacted with urea and sodium methoxide to form this compound. The synthesis process is relatively simple and can be performed in a laboratory setting.

Applications De Recherche Scientifique

1-Cyclohexyl-3-(4-(dimethylamino)phenethyl)urea has been extensively studied for its potential therapeutic use in cancer treatment. It has been shown to selectively inhibit Pol I transcription, leading to the downregulation of ribosomal RNA synthesis and subsequent cell death in cancer cells. This compound has shown efficacy in preclinical studies for the treatment of hematological malignancies, including acute myeloid leukemia and multiple myeloma.

Propriétés

Formule moléculaire

C17H27N3O

Poids moléculaire

289.4 g/mol

Nom IUPAC

1-cyclohexyl-3-[2-[4-(dimethylamino)phenyl]ethyl]urea

InChI

InChI=1S/C17H27N3O/c1-20(2)16-10-8-14(9-11-16)12-13-18-17(21)19-15-6-4-3-5-7-15/h8-11,15H,3-7,12-13H2,1-2H3,(H2,18,19,21)

Clé InChI

RYGLZBAPJKJIAB-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)NC2CCCCC2

SMILES canonique

CN(C)C1=CC=C(C=C1)CCNC(=O)NC2CCCCC2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.